1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol, also known as 1-[2-(4-methylpiperazin-1-yl)phenyl]ethanol, is a chemical compound with the molecular formula and a molecular weight of 220.31 g/mol. This compound features a piperazine moiety, which is known for its biological activity, particularly in pharmacology. The presence of the 4-methylpiperazine group contributes to its potential therapeutic applications.
This compound can be classified under organic compounds, specifically as an alcohol due to the presence of the hydroxyl (-OH) group. It is synthesized from various precursors involving piperazine derivatives, which are often used in medicinal chemistry for developing new drugs targeting various biological pathways.
The synthesis of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol can be achieved through several methods involving the alkylation of piperazine derivatives. A typical synthetic route includes:
The purity and identity of the synthesized compound are typically confirmed using techniques such as High Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .
The molecular structure of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol can be represented by its SMILES notation: CC(C1=CC=CC=C1N2CCN(CC2)C)O
. The InChI key for this compound is JTKYBOZDZPRTSB-UHFFFAOYSA-N
.
The reactions involving 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol primarily focus on its reactivity due to the hydroxyl group and piperazine moiety. Common reactions include:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol typically involves interaction with specific biological targets such as receptors or enzymes. For instance:
Quantitative data on binding affinities or inhibition constants would require specific experimental studies to elucidate these mechanisms .
The physical properties of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in different environments, which is critical for its application in drug formulation .
The applications of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol are primarily in medicinal chemistry and pharmacology. Potential uses include:
Nucleophilic substitution reactions represent a foundational approach for constructing the C-N bond between the phenyl core and the 4-methylpiperazine moiety in 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol (CAS: 1156066-78-2). This typically involves reacting ortho-substituted benzene derivatives with N-methylpiperazine under specific activation conditions [2] [6].
Table 1: Nucleophilic Substitution Optimization Parameters
Leaving Group (X) | Catalyst System | Solvent | Temperature (°C) | Reported Yield (%) |
---|---|---|---|---|
F | None | DMF | 100 | 75–80 |
Cl | None | NMP | 120 | 60–65 |
Cl | Pd₂(dba)₃/Xantphos | Toluene | 80 | 90–92 |
Br | CuI/trans-N,N′-DMEDA | DMSO | 100 | 85–88 |
Limitations: Steric hindrance from the ortho-ethanol substituent can impede piperazine approach, necessitating tailored catalysts or excess piperazine (1.5–2.0 equiv) [6].
Alkylation leverages benzyl halide intermediates for C-N bond formation, offering complementary advantages to SNAr methods [6].
Critical Considerations:
Reductive amination offers superior functional group tolerance, utilizing the ketone precursor 1-(2-aminophenyl)ethan-1-one as a key intermediate [10].
Table 2: Reductive Amination Conditions Comparison
Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages |
---|---|---|---|---|---|
NaBH₃CN | MeOH | 0–25 | 12 | 70–75 | Low temperature compatibility |
NaBH(OAc)₃ | DCE | 25 | 6–8 | 80–88 | Functional group tolerance |
H₂ (Pd/C) | Ethanol | 50–60 | 4–6 | 75–80 | Atom economy |
Optimization Challenge: Equilibrium dynamics favor the ketone over the iminium intermediate. Molecular sieves (3Å) or Dean-Stark traps remove water, shifting equilibrium toward imine formation [10].
Emerging catalytic methodologies enhance atom economy and reduce waste generation in synthesizing the target compound [3].
Mechanistic Insight for MeOTf Catalysis:
Table 3: Catalytic Systems Performance Overview
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Atom Economy (%) |
---|---|---|---|---|---|
[Ru(p-cymene)Cl₂]₂ (2 mol%) | Toluene/H₂O | 100 | 12 | 65–78 | 85–90 |
MeOTf (20 mol%) | CH₃NO₂ | 25 | 2 | 98 | 95 |
Sc(OTf)₃ (10 mol%) | DCE | 60 | 6 | 75 | 88 |
Advantage: MeOTf catalysis avoids pre-functionalized halides or ketones, enabling direct use of benzylic alcohols like 1-(2-aminophenyl)ethan-1-ol with high atom efficiency [3].
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8